molecular formula C19H22N2O3S B2618772 N-(3-{[(oxan-2-yl)methoxy]methyl}phenyl)-2-sulfanylpyridine-3-carboxamide CAS No. 1240923-58-3

N-(3-{[(oxan-2-yl)methoxy]methyl}phenyl)-2-sulfanylpyridine-3-carboxamide

Cat. No.: B2618772
CAS No.: 1240923-58-3
M. Wt: 358.46
InChI Key: CPWXABVEZBOKGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-{[(oxan-2-yl)methoxy]methyl}phenyl)-2-sulfanylpyridine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a sulfanyl group and a carboxamide group, along with a phenyl ring that is further substituted with an oxan-2-ylmethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(oxan-2-yl)methoxy]methyl}phenyl)-2-sulfanylpyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the appropriate pyridine derivative, which undergoes a series of substitutions and functional group transformations. Key steps may include:

    Formation of the Pyridine Core: This can be achieved through various methods such as the Hantzsch pyridine synthesis.

    Introduction of the Sulfanyl Group: This step often involves nucleophilic substitution reactions where a suitable thiol is introduced.

    Attachment of the Carboxamide Group: This can be done through amide bond formation reactions, typically using reagents like carbodiimides.

    Substitution on the Phenyl Ring: The oxan-2-ylmethoxy group can be introduced via etherification reactions, often using alkyl halides and appropriate bases.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(oxan-2-yl)methoxy]methyl}phenyl)-2-sulfanylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) complexes.

    Substitution: Various halogenating agents, acids, or bases depending on the specific substitution reaction.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which N-(3-{[(oxan-2-yl)methoxy]methyl}phenyl)-2-sulfanylpyridine-3-carboxamide exerts its effects is often related to its ability to interact with specific molecular targets. These may include enzymes, receptors, or other proteins, where it can inhibit or modulate their activity. The exact pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(3-{[(oxan-2-yl)methoxy]methyl}phenyl)-2-thiopyridine-3-carboxamide: Similar structure but with different substituents.

    N-(3-{[(oxan-2-yl)methoxy]methyl}phenyl)-2-sulfanylpyridine-4-carboxamide: Variation in the position of the carboxamide group.

Uniqueness

N-(3-{[(oxan-2-yl)methoxy]methyl}phenyl)-2-sulfanylpyridine-3-carboxamide is unique due to its specific combination of functional groups and their positions on the aromatic rings. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[3-(oxan-2-ylmethoxymethyl)phenyl]-2-sulfanylidene-1H-pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c22-18(17-8-4-9-20-19(17)25)21-15-6-3-5-14(11-15)12-23-13-16-7-1-2-10-24-16/h3-6,8-9,11,16H,1-2,7,10,12-13H2,(H,20,25)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWXABVEZBOKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)COCC2=CC(=CC=C2)NC(=O)C3=CC=CNC3=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.